molecular formula C25H21ClFNO4 B14901982 N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH

N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH

Cat. No.: B14901982
M. Wt: 453.9 g/mol
InChI Key: WBAHXCYSRFMULG-QHCPKHFHSA-N
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Description

“N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH” is a synthetic compound used in various scientific research fields. The compound is a derivative of phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This modification enhances its stability and usability in peptide synthesis and other biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH” typically involves the following steps:

    Protection of the Amino Group: The amino group of L-HomoPhe is protected using the Fmoc group. This is usually achieved by reacting L-HomoPhe with Fmoc-Cl in the presence of a base like sodium carbonate.

    Chlorination and Fluorination: The phenyl ring of the protected amino acid is then chlorinated and fluorinated using appropriate reagents such as thionyl chloride and fluorine gas under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dechlorinated and defluorinated derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

“N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH” has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a building block.

    Biology: Studied for its interactions with enzymes and receptors.

    Industry: Used in the production of specialized peptides and proteins.

Mechanism of Action

The mechanism of action of “N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH” involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    N-Fmoc-L-Phenylalanine: A similar compound without the chlorination and fluorination.

    N-Fmoc-L-Tyrosine: Another derivative with a hydroxyl group on the phenyl ring.

Uniqueness

“N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH” is unique due to its specific chlorination and fluorination, which may confer distinct chemical properties and biological activities compared to other Fmoc-protected amino acids.

Properties

Molecular Formula

C25H21ClFNO4

Molecular Weight

453.9 g/mol

IUPAC Name

(2S)-4-(3-chloro-4-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C25H21ClFNO4/c26-21-13-15(9-11-22(21)27)10-12-23(24(29)30)28-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1

InChI Key

WBAHXCYSRFMULG-QHCPKHFHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=C(C=C4)F)Cl)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)F)Cl)C(=O)O

Origin of Product

United States

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